Cas no 872-10-6 (N-Amyl Sulfide)

N-Amyl Sulfide structure
N-Amyl Sulfide structure
Nome do Produto:N-Amyl Sulfide
N.o CAS:872-10-6
MF:C10H22S
MW:174.346682071686
MDL:MFCD00027275
CID:83157
PubChem ID:87562232

N-Amyl Sulfide Propriedades químicas e físicas

Nomes e Identificadores

    • Di-n-pentyl sulphide
    • n-Amyl sulphide~Di-n-amyl sulphide~n-Pentyl sulphide
    • n-Amyl sulfide
    • Amyl Sulfide
    • 1-pentylsulfanylpentane
    • 1-(Pentylsulfanyl)pentane
    • 1,1-dipentylthioether
    • di(1-pentyl) sulphide
    • Di(1-pentyl)sulfide
    • Diamyl sulfide
    • diamyl sulphide
    • Di-n-amyl sulfide
    • Dipentyl sulfide
    • Pentane,1,1'-thiobis
    • pentyl sulfide
    • pentylthiopentane
    • Pentane, 1,1'-thiobis-
    • Dipentyl sulphide
    • Di-n-pentyl sulfide
    • 61XJN3644R
    • dipentylsulfane
    • Diamylsulfid
    • 6-Thiaundecane
    • 1,1'-Thiobispentane
    • di(1-pentyl) sulfide
    • DSSTox_RID_79982
    • DSSTox_CID_22266
    • DSSTox_GSID_42266
    • 1-(Pentylsulfanyl)pentane #
    • S
    • 1-(Pentylthio)pentane (ACI)
    • Pentane, 1,1′-thiobis- (9CI)
    • Pentyl sulfide (6CI, 7CI, 8CI)
    • Dipentyl thioether
    • N-Amyl Sulfide
    • MDL: MFCD00027275
    • Inchi: 1S/C10H22S/c1-3-5-7-9-11-10-8-6-4-2/h3-10H2,1-2H3
    • Chave InChI: JOZDADPMWLVEJK-UHFFFAOYSA-N
    • SMILES: S(CCCCC)CCCCC
    • BRN: 1698031

Propriedades Computadas

  • Massa Exacta: 174.14400
  • Massa monoisotópica: 174.144
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 11
  • Contagem de Ligações Rotativas: 8
  • Complexidade: 53.9
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Tautomeros: nothing
  • Superfície polar topológica: 25.3
  • Carga de Superfície: 0
  • XLogP3: 4.5

Propriedades Experimentais

  • Cor/Forma: Not determined
  • Densidade: 0,84 g/cm3
  • Ponto de Fusão: -51°C
  • Ponto de ebulição: 228-230°C
  • Ponto de Flash: 85°C
  • Índice de Refracção: 1.4560
  • PSA: 25.30000
  • LogP: 4.10000
  • Solubilidade: Not determined

N-Amyl Sulfide Informações de segurança

N-Amyl Sulfide Dados aduaneiros

  • CÓDIGO SH:2930909090
  • Dados aduaneiros:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

N-Amyl Sulfide Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
eNovation Chemicals LLC
Y1254220-500g
Amyl Sulfide
872-10-6 98%
500g
$225 2024-06-07
abcr
AB177907-5 g
Di-n-pentyl sulfide, 97%; .
872-10-6 97%
5 g
€68.90 2023-07-20
BAI LING WEI Technology Co., Ltd.
A0673-5G
Amyl Sulfide
872-10-6 97.0%(GC)
5G
¥ 490 2021-07-07
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A151356-100g
N-Amyl Sulfide
872-10-6 >97.0%(GC)
100g
¥568.90 2023-09-04
Cooke Chemical
A0859812-5G
Amyl Sulfide
872-10-6 >97.0%(GC)
5g
RMB 71.20 2025-02-21
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A849447-25g
Amyl Sulfide
872-10-6 97%
25g
1,912.00 2021-05-17
Cooke Chemical
A0859812-500g
Amyl Sulfide
872-10-6 >97.0%(GC)
500g
RMB 1511.20 2025-02-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A0673-25g
N-Amyl Sulfide
872-10-6 97.0%(GC)
25g
¥1990.0 2022-05-30
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A151356-500g
N-Amyl Sulfide
872-10-6 >97.0%(GC)
500g
¥1556.90 2023-09-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A0673-5g
N-Amyl Sulfide
872-10-6 97.0%(GC)
5g
¥490.0 2022-05-30

N-Amyl Sulfide Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Formic acid Catalysts: Potassium iodide ;  3 h, 100 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  pH 8, 0 °C
Referência
Introducing I-/formic acid as a green reagent for the reduction of sulfinates and sulfoxides
Lujan-Montelongo, J. Armando; et al, Green Chemistry, 2023, 25(20), 7963-7970

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Sodium hydroxide ,  Sulfur Solvents: Tetrahydrofuran ;  25 °C
1.2 Solvents: Tetrahydrofuran ,  Water ;  12 h, 25 °C
Referência
Electrochemical synthesis of organochalcogenides in aqueous medium
Ribeiro Neto, Pedro B.; et al, Green Chemistry, 2016, 18(3), 657-661

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Disodium sulfide Catalysts: 1,5-Pentanediaminium, N1,N1,N1,N5,N5,N5-hexaethyl-, bromide (1:2) Solvents: Hexane ,  Water ;  20 min, 35 °C
Referência
Synthesis of thioether using dimethyloctyl(3-sulfopropyl)ammonium betaine and di-active site quaternary ammonium salt as new phase-transfer catalysts
Wang, Maw-Ling; et al, Reaction Kinetics and Catalysis Letters, 2004, 82(1), 81-87

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Thiourea ,  Sodium hydroxide Catalysts: Polyethylene glycol mono(4-tert-octylphenyl) ether Solvents: Water ;  12 h, 50 °C
Referência
An odorless and efficient synthesis of symmetrical thioethers using organic halides and thiourea in Triton X10 aqueous micelles
Lu, Guo-Ping; et al, Green Chemistry Letters and Reviews, 2012, 5(3), 481-485

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  10 min, 0 °C
1.2 12 h, rt
Referência
Introducing I-/formic acid as a green reagent for the reduction of sulfinates and sulfoxides
Lujan-Montelongo, J. Armando; et al, Green Chemistry, 2023, 25(20), 7963-7970

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Hexaethylphosphorous triamide
Referência
Organic sulfur chemistry. I. The disulfide-phosphine reaction. Desulfurization with tris(diethylamino)phosphine
Harpp, David N.; et al, Journal of the American Chemical Society, 1968, 90(15), 4181-2

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Disodium sulfide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Water
Referência
Catalysis by surfactants of nucleophilic displacement reactions of primary alkyl halides with solid-phase nucleophile salts
Jursic, Branko, Journal of Chemical Research, 1989, (4), 104-5

N-Amyl Sulfide Raw materials

N-Amyl Sulfide Preparation Products

N-Amyl Sulfide Literatura Relacionada

Fornecedores recomendados
Jiangsu Xinsu New Materials Co., Ltd
(CAS:872-10-6)
SFD1710
Pureza:99%
Quantidade:25KG,200KG,1000KG
Preço ($):Inquérito
Suzhou Senfeida Chemical Co., Ltd
(CAS:872-10-6)Di-n-pentyl sulphide
sfd5211
Pureza:99%
Quantidade:200KG
Preço ($):Inquérito